methyl 3-amino-2-naphthoate

Organic Synthesis Medicinal Chemistry Process Chemistry

Methyl 3-amino-2-naphthoate (CAS 21597-54-6) is a naphthalene derivative of the formula C12H11NO2, characterized by a primary amino group at the 3-position and a methyl carboxylate ester at the 2-position of the fused bicyclic ring system. This compound serves as a versatile intermediate in the synthesis of dyes, pigments, and pharmaceutical building blocks, owing to its electron-rich aromatic scaffold and easily modified amine and ester functional groups.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 21597-54-6
Cat. No. B1601104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-amino-2-naphthoate
CAS21597-54-6
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC=CC=C2C=C1N
InChIInChI=1S/C12H11NO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,13H2,1H3
InChIKeyWHMQTPBEFHEYJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Amino-2-Naphthoate (CAS 21597-54-6): Core Identity and Chemical Classification for Informed Procurement


Methyl 3-amino-2-naphthoate (CAS 21597-54-6) is a naphthalene derivative of the formula C12H11NO2, characterized by a primary amino group at the 3-position and a methyl carboxylate ester at the 2-position of the fused bicyclic ring system . This compound serves as a versatile intermediate in the synthesis of dyes, pigments, and pharmaceutical building blocks, owing to its electron-rich aromatic scaffold and easily modified amine and ester functional groups . Its molecular weight is 201.22 g/mol, and it is also known as 3-amino-naphthalene-2-carboxylic acid methyl ester [1].

Synthetic intermediate for dye and pharmaceutical building blocks
Methyl ester provides a reactive acyl donor for amidation and transesterification
Compact scaffold minimizes steric hindrance for coupling with demanding amines

Why Generic Substitution of Methyl 3-Amino-2-Naphthoate is Not Straightforward: The Ester Group as a Critical Selector


Substituting methyl 3-amino-2-naphthoate with other 3-amino-2-naphthoate esters or the free acid cannot be assumed to be functionally equivalent. The ester alkyl group profoundly influences lipophilicity, solubility, and reactivity in downstream amidation or transesterification reactions [1]. A change to a larger alkyl ester (e.g., ethyl, propyl, tert-butyl) alters the compound's logP, steric accessibility at the carbonyl center, and volatility . Even the free acid (3-amino-2-naphthoic acid) requires different coupling conditions and exhibits different pharmacokinetic profiles if the target is a biologically active derivative. Therefore, a procurement decision based solely on the naphthalene core, without considering the ester substituent, risks introducing inefficiencies in synthetic routes or unpredictable performance in biological assays.

Ester alkyl Larger esters may reduce reactivity and alter lipophilicity, shifting downstream coupling efficiency
Free acid Requires additional activation steps, adding synthetic cost and potentially lowering yield
Volatility Heavier alkyl esters lower volatility, which may complicate purification by distillation

Quantitative Differentiation Evidence for Methyl 3-Amino-2-Naphthoate Against Closest Analogs


Comparative Physicochemical Properties: Methyl Ester vs. Heavier Alkyl Esters

The methyl ester of 3-amino-2-naphthoate offers a distinct balance of volatility and reactivity compared to its ethyl and tert-butyl analogs. The boiling point of methyl 3-amino-2-naphthoate is predicted to be 360.1±15.0°C at 760 mmHg, while the propyl ester has a higher molecular weight (229.27 vs. 201.22 g/mol) and presumably an even higher boiling point . The methyl ester's lower steric hindrance facilitates nucleophilic attack at the carbonyl carbon, making it a more reactive acyl donor for amide bond formation under mild conditions . This is a critical advantage when coupling with sterically demanding amines.

Physicochemical Comparison
Class-level inference
MW 201.22 vs. 229.27–243.30 g/mol
Predicted BP: 360.1±15.0°C
Lower steric bulk supports faster amidation kinetics
Predicted values; experimental verification recommended
Organic Synthesis Medicinal Chemistry Process Chemistry

Enzymatic Inhibitory Profile: Role in Protease Inhibition Scaffolds

In a foundational study by Nakayama et al. (1984), amino- and guanidino-substituted naphthoates, including methyl esters, were synthesized and evaluated against trypsin, plasmin, kallikrein, thrombin, and C1 esterase [1]. Although specific IC50 values for the unsubstituted methyl 3-amino-2-naphthoate were not separately reported, the study established that the ester group identity is critical for potency and selectivity. Phenyl esters of guanidino-naphthoates showed IC50 values as low as 5×10⁻⁸ M against trypsin, while the corresponding alkyl esters exhibited systematically lower activity, underscoring that the leaving group capability and acyl-enzyme complex stability are ester-dependent [1]. The methyl ester serves as the optimal baseline scaffold for further elaboration because it provides the minimum steric demand while retaining sufficient activation for enzymatic acylation.

Protease Inhibition Scaffold
Class-level inference
Precursor for guanidino-phenyl esters with reported IC50 down to 5×10⁻⁸ M against trypsin
Supports serine protease inhibitor library synthesis
Specific IC50 for methyl ester not isolated; SAR study context
Protease Inhibition Drug Discovery Structure-Activity Relationship

Synthetic Accessibility and Derivative Diversity: Methyl Ester as a Preferred Building Block

Methyl 3-amino-2-naphthoate is widely recognized as a versatile starting material for generating libraries of amides, hydrazides, and heterocycles through straightforward functional group interconversions [1]. The methyl ester can be selectively hydrolyzed under mild basic conditions to the free acid, or directly aminolyzed with primary or secondary amines. In contrast, the tert-butyl ester requires acidic cleavage conditions that may be incompatible with acid-sensitive functional groups . Furthermore, the methyl ester's compact size minimizes steric congestion in subsequent cyclocondensation reactions, a feature exploited in the synthesis of naphthalene-fused heterocycles with biological activity [2].

Synthetic Versatility
Class-level inference
Enables one-step amidation without coupling agents
Reduces step count and material cost in library synthesis
Free acid requires EDC or HATU for activation
Combinatorial Chemistry Library Synthesis Medicinal Chemistry

High-Value Application Scenarios for Methyl 3-Amino-2-Naphthoate Based on Documented Differentiation


Serine Protease Inhibitor Lead Optimization

Methyl 3-amino-2-naphthoate is the scaffold of choice for generating focused libraries of ester and amide derivatives targeting trypsin-like serine proteases. The foundational SAR study by Nakayama et al. (1984) demonstrates that the 3-amino-2-naphthoate core can be elaborated into nanomolar inhibitors, with the methyl ester providing the optimal balance of reactivity for late-stage diversification [1]. Procurement of the methyl ester allows medicinal chemists to rapidly probe ester leaving group effects on potency and selectivity without the added deprotection steps required by tert-butyl esters.

Dye and Pigment Intermediate Manufacturing

The electron-rich naphthalene ring and the amino group at the 3-position make methyl 3-amino-2-naphthoate a key intermediate in the synthesis of azo and anthraquinone dyes . The methyl ester's lower molecular weight and higher volatility relative to heavier esters facilitate purification by distillation or sublimation, a significant advantage in large-scale dye intermediate production where purity specifications are stringent.

Fluorescent Probe and Sensor Development

3-Amino-2-naphthoate esters have been employed as building blocks for fluorescent sensors due to the naphthalene core's intrinsic fluorescence and the amino group's ability to participate in photoinduced electron transfer (PET) [2]. The methyl ester's small size minimizes steric interference with the fluorophore's excited state dynamics, making it the preferred ester for constructing small-molecule fluorescent probes where molecular volume is a critical parameter.

Application
Selection Property
Validation Focus
Serine Protease Inhibitor Lead Optimization
Reactive methyl ester for late-stage diversification
Leaving group effect on potency and selectivity
Dye and Pigment Intermediate Manufacturing
Higher volatility and lower MW for purification
Distillation or sublimation purity thresholds
Fluorescent Probe and Sensor Development
Compact size to minimize steric interference
Fluorophore excited state dynamics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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